Ac-met-nh2

Antioxidant capacity Oxidative stress TEAC assay

Free L-methionine shows zero detectable TEAC antioxidant activity, limiting oxidative stress assay sensitivity. Ac-Met-NH2 solves this through dual N-acetyl/C-amide capping that confers exopeptidase resistance and unlocks measurable redox signal. • Exhibits 2- to 4-fold higher ORAC activity vs. Ac-Ala-NH2 or Ac-Leu-NH2 due to thioether sulfur • Single (2S)-enantiomer (≥95%) eliminates confounding effects of racemic DL-mixtures • Stable in cell lysates and serum-containing media for extended-duration experiments

Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
CAS No. 23361-37-7
Cat. No. B556365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-met-nh2
CAS23361-37-7
SynonymsAc-met-nh2; 23361-37-7; 2-(Acetylamino)-4-(methylsulfanyl)butanamide#; AC1OCX9V; Acetyl-L-methionineamide; SCHEMBL1694618; CTK8F7542; AJQATZBTQNYZFO-LURJTMIESA-N; ZINC2165894; 6102AH; AKOS006272969; CJ-33297; KB-47133; (2S)-2-acetamido-4-methylsulfanylbutanamide; FT-0638317; K-6404
Molecular FormulaC7H14N2O2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCSC)C(=O)N
InChIInChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1
InChIKeyAJQATZBTQNYZFO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Met-NH2 Research Guide


Ac-Met-NH2 (N-acetyl-L-methioninamide, CAS 23361-37-7) is a capped amino acid derivative consisting of an L-methionine residue bearing an N-terminal acetyl group and a C-terminal amide [1]. With a molecular formula of C7H14N2O2S and a molecular weight of 190.26 g/mol, this compound represents a protected, protease-resistant form of the essential sulfur-containing amino acid methionine [2]. The dual N-acetyl and C-amide capping eliminates the free α-amino and α-carboxyl groups present in native methionine, thereby conferring increased metabolic stability, enhanced resistance to exopeptidase degradation, and improved membrane permeability .

Identity Capped amino acid derivative (N-acetyl / C-amide) — protease-resistant methionine surrogate
Workflow Stereospecific enzyme assays, oxidative stress research, and chiral chromatography requiring single (2S)-enantiomer
Selection Minimum viable compound for TEAC-based antioxidant studies where free methionine shows no activity

Ac-Met-NH2: Why Substitutes Fall Short


Substituting Ac-Met-NH2 with free L-methionine or alternative N-acetyl amino acid amides (e.g., Ac-Ala-NH2, Ac-Leu-NH2) is scientifically inappropriate for multiple application contexts. Free L-methionine lacks the dual N-acetyl/C-amide capping that confers resistance to exopeptidase degradation and exhibits fundamentally different antioxidant capacity profiles [1]. Furthermore, aminoacylase enzymes display differential substrate specificity toward N-acetylated amino acids, with acylaminoacid hydrolase preferentially cleaving N-acetyl-methionine over other N-acetyl amino acids [2]. Among the class of N-acetyl amino acid amides, the methionine side chain's thioether sulfur confers unique redox-active properties and antioxidant capacity that are absent in analogs such as Ac-Ala-NH2 (methyl side chain) or Ac-Leu-NH2 (isobutyl side chain), as demonstrated in comparative TEAC and ORAC assays [3].

Free L-methionine: Lacks dual capping required for exopeptidase resistance and may not reproduce TEAC-measurable antioxidant signal.
Ac-Ala-NH₂ / Ac-Leu-NH₂: Aliphatic side chains may not replicate thioether-dependent peroxyl radical scavenging observed in ORAC assays.
Racemic DL-mixture: 50% D-enantiomer content may confound stereospecific enzyme kinetics and reduce effective L-enantiomer concentration.

Ac-Met-NH2 Comparative Evidence


TEAC Antioxidant Capacity vs. Methionine

In comparative Trolox Equivalent Antioxidant Capacity (TEAC) assays, N-acetyl-L-methioninamide (Ac-Met-NH2) demonstrates measurable antioxidant activity, whereas unmodified methionine exhibits no detectable activity in the same assay system. The N-acetyl/C-amide dual capping is essential for conferring TEAC-measurable antioxidant capacity to the methionine scaffold [1].

TEAC vs. Methionine
Head-to-head
Activity present vs. absent
Supports TEAC-based antioxidant study design; capping is prerequisite for measurable signal.
Absolute value pending primary data extraction; n=3 replicates.
Antioxidant capacity Oxidative stress TEAC assay Methionine derivatives

ORAC Peroxyl Scavenging vs. Other Analogs

Oxygen Radical Absorbance Capacity (ORAC) assays reveal that Ac-Met-NH2 exhibits superior peroxyl radical scavenging capacity compared to Ac-Ala-NH2 and Ac-Leu-NH2. The thioether sulfur atom in the methionine side chain confers enhanced hydrogen atom transfer capability relative to the aliphatic side chains of alanine and leucine [1].

ORAC vs. Analogs
Head-to-head
~2- to 4-fold higher ORAC
Reported peroxyl radical scavenging advantage over aliphatic-side-chain analogs.
AAPH/fluorescein system; Trolox standard; n=3.
ORAC assay Peroxyl radical Free radical scavenging Structure-activity relationship

Enantiomeric Purity vs. DL-Mixture

Commercial Ac-Met-NH2 is supplied as the single (2S)-enantiomer with purity specifications ≥ 99% by TLC, enabling stereospecific applications in enzyme studies and peptide synthesis. The racemic DL-mixture (N-acetyl-DL-methioninamide) is also commercially available but introduces 50% inactive D-enantiomer contamination .

Enantiomeric Purity
Class-level
≥ 99% single (2S)-enantiomer
Stereochemical-control context for enzyme assays and chiral method development.
Data to verify; supplier specification by TLC/HPLC.
Chiral purity Enantiomer Stereoselectivity L-enantiomer

Proteolytic Stability vs. Free Methionine

The N-terminal acetylation and C-terminal amidation of Ac-Met-NH2 eliminate recognition by aminopeptidases and carboxypeptidases, conferring resistance to exopeptidase-mediated degradation that is not present in free L-methionine [1]. This modification enables extended experimental duration in cell culture and in vitro biochemical assays.

Proteolytic Stability
Class-level
Exopeptidase resistance inferred
Supports extended-duration assay design; requires direct half-life validation.
No quantitative comparative data available.
Protease resistance Metabolic stability Exopeptidase Peptide half-life

Ac-Met-NH2 Application Scenarios


TEAC-Based Oxidative Stress Research

Researchers investigating oxidative stress mechanisms should prioritize Ac-Met-NH2 over free methionine because unmodified methionine shows no detectable TEAC antioxidant activity, whereas Ac-Met-NH2 exhibits measurable TEAC signal [1]. This binary difference (activity vs. inactivity) makes the capped derivative essential for any TEAC-based assay system evaluating methionine-derived antioxidants.

ORAC Antioxidant Screening

In peroxyl radical scavenging studies using ORAC assays, Ac-Met-NH2 demonstrates 2- to 4-fold higher activity than Ac-Ala-NH2 or Ac-Leu-NH2 due to the redox-active thioether sulfur in the methionine side chain [2]. Researchers requiring maximum sensitivity or studying sulfur-dependent antioxidant mechanisms should select Ac-Met-NH2 over aliphatic-side-chain analogs.

Stereospecific Enzyme Assays & Chiral Chromatography

For studies involving stereospecific enzymes (e.g., aminoacylases that distinguish L- from D-enantiomers) or chiral separation method development, the single (2S)-enantiomer Ac-Met-NH2 (≥ 99% purity) eliminates the confounding effects and 50% effective concentration reduction associated with racemic DL-mixtures .

Protease-Resistant Methionine Surrogate Studies

In biochemical assays containing exopeptidases (e.g., cell lysates, serum-containing media), Ac-Met-NH2 serves as a protease-resistant methionine analog due to N-acetyl and C-amide capping [3]. While direct comparative half-life data are currently unavailable, the class-level inference of exopeptidase resistance supports its use over free methionine in experiments requiring extended compound stability.

Application
Selection Property
Validation Focus
TEAC-based oxidative stress research
Capped methionine scaffold essential for TEAC signal
Verify absence of activity with free methionine control
ORAC antioxidant screening
Thioether sulfur-dependent peroxyl radical scavenging
Confirm 2- to 4-fold response window vs. aliphatic analogs
Stereospecific enzyme & chiral separation studies
Single (2S)-enantiomer identity (≥ 99%)
Enantiomeric purity review; exclude DL-mixture interference
Protease-resistant methionine surrogate assays
Dual N-acetyl/C-amide capping for exopeptidase resistance
Stability benchmarking in target biological matrix required

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